Sodium triisopropylnaphthalenesulfonate
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Overview
Description
Sodium triisopropylnaphthalenesulfonate is an anionic surfactant known for its excellent wetting, dispersing, and emulsifying properties. It is commonly used in various industrial applications, including agriculture, textiles, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium triisopropylnaphthalenesulfonate involves the sulfonation of naphthalene with isopropyl alcohol and concentrated sulfuric acid. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and neutralization steps, ensuring the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium triisopropylnaphthalenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
Sodium triisopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the extraction of plant RNA and as a component in buffers for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized as a wetting agent in agricultural formulations and as a dispersant in textile processing
Mechanism of Action
The primary mechanism of action of sodium triisopropylnaphthalenesulfonate is its ability to reduce surface tension, thereby enhancing the wetting and spreading of liquids. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads are oriented towards the aqueous environment.
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium naphthalenesulfonate
- Sodium xylene sulfonate
Comparison: Sodium triisopropylnaphthalenesulfonate is unique due to its triisopropyl groups, which provide enhanced hydrophobic interactions compared to other sulfonates. This results in superior emulsifying and dispersing properties, making it more effective in applications requiring strong surfactant action.
Properties
IUPAC Name |
sodium;3,6,7-tri(propan-2-yl)naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3S.Na/c1-11(2)16-7-14-9-18(13(5)6)19(23(20,21)22)10-15(14)8-17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDAVLBQHUXJV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(C=C2C=C1S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source
|
Record name | Triisopropylnaphthalenesulfonic acid sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1323-19-9 |
Source
|
Record name | Naphthalenesulfonic acid, tris(1-methylethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium tris(1-methylethyl)naphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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